molecular formula C6H6F2N2 B2373653 6-(Difluoromethyl)pyridin-2-amine CAS No. 1315611-68-7

6-(Difluoromethyl)pyridin-2-amine

Cat. No.: B2373653
CAS No.: 1315611-68-7
M. Wt: 144.125
InChI Key: YAVWHAMGXOMEMK-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H6F2N2. It is characterized by the presence of a difluoromethyl group attached to the pyridine ring at the 6th position and an amine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the transition metal-free synthesis using ethyl bromodifluoroacetate as a fluorine source . This method involves the reaction of pyridine derivatives with ethyl bromodifluoroacetate under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for 6-(Difluoromethyl)pyridin-2-amine are not extensively documented the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids for Suzuki cross-coupling reactions and various oxidizing and reducing agents for oxidation and reduction reactions. The reaction conditions typically involve the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring. These derivatives can have diverse applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

6-(Difluoromethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethyl)pyridin-2-amine is unique due to the specific positioning of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This positioning can enhance its ability to interact with specific molecular targets, making it a valuable compound in various scientific research applications.

Properties

IUPAC Name

6-(difluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-6(8)4-2-1-3-5(9)10-4/h1-3,6H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVWHAMGXOMEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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